20,22-Dihydroxycholesterol
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H46O3 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(2R)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol |
InChI |
InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24?,25-,26-,27+/m0/s1 |
InChI Key |
ISBSSBGEYIBVTO-SDRJTJMFSA-N |
Isomeric SMILES |
CC(C)CCC([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Synonyms |
(20R,22R)-20,22-dihydroxycholesterol (20R,22R)-cholest-5-ene-3beta,20,22-triol 20 alpha,22R-dihydroxycholesterol 20,22-dihydroxycholesterol 20,22-dihydroxycholesterol, (3beta)-isomer 20,22-dihydroxycholesterol, (3beta,20S,20R)-isomer 20,22-dihydroxycholesterol, (3beta,22S)-isome |
Origin of Product |
United States |
Enzymatic Pathways and Mechanisms Involving 20,22 Dihydroxycholesterol
Cytochrome P450scc (CYP11A1): The Central Steroidogenic Enzyme
Cytochrome P450scc (CYP11A1) is a mitochondrial enzyme that serves as the rate-limiting step in steroidogenesis. neurores.orgmdpi.com It catalyzes the conversion of cholesterol into pregnenolone (B344588), the common precursor for all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids. mdpi.comoup.com This enzyme is predominantly found in the inner mitochondrial membrane of steroidogenic tissues such as the adrenal cortex, corpus luteum, theca cells of the ovary, Leydig cells of the testis, and the placenta during pregnancy. wikipedia.org The expression of CYP11A1 is tightly regulated by trophic hormones, which stimulate its transcription through various signaling pathways. wikipedia.orgoup.com
Structural Biology of P450scc and Active Site Characterization
The crystal structure of CYP11A1 reveals a characteristic P450 fold with a heme group buried within a conserved protein core. nih.gov The active site is a long, curved tube that extends from the protein surface to the heme, which is the site of catalysis. nih.gov The heme-binding region, crucial for its function, is located in the C-terminal part of the polypeptide chain and contains a highly conserved cysteine residue that acts as the fifth ligand to the heme iron. msu.ruresearchgate.net
The active site of CYP11A1 exhibits a high degree of substrate specificity, particularly for the cholesterol side-chain in the C20-C22 region. tandfonline.com While the enzyme can accommodate some variations in the sterol ring structure, the planarity of the A-B ring juncture and the presence of a 3β-hydroxyl group are important for binding. tandfonline.com An enzyme residue forms a hydrogen bond with the 3β-hydroxyl group, contributing significantly to the initial enzyme-substrate interaction. tandfonline.com The active site cavity is spacious enough to accommodate the cholesterol molecule and its hydroxylated intermediates. nih.gov Interestingly, the space at the entrance of the active site is occupied by a network of ordered water molecules, suggesting a "soft" recognition mechanism for the substrate. nih.gov
Electron Transfer System Components: Adrenodoxin (B1173346) Reductase and Adrenodoxin
The catalytic activity of CYP11A1 is dependent on a steady supply of electrons, which are ultimately derived from NADPH. wikipedia.org This electron transfer is facilitated by a two-protein system located in the mitochondrial matrix: adrenodoxin reductase (AdR) and adrenodoxin (Adx). oup.comwikipedia.org Adrenodoxin reductase is a flavoprotein that accepts electrons from NADPH, while adrenodoxin is a small iron-sulfur protein that acts as a mobile electron shuttle. wikipedia.orguniprot.org
Adrenodoxin functions by accepting an electron from adrenodoxin reductase and then transferring it to CYP11A1. wikipedia.orguniprot.org Structural and kinetic studies have shown that adrenodoxin does not form a stable ternary complex with both the reductase and the P450 enzyme simultaneously. wikipedia.orgnih.gov Instead, it shuttles between the two, indicating that the binding sites for adrenodoxin reductase and CYP11A1 on adrenodoxin are overlapping. wikipedia.orgnih.gov The interaction between adrenodoxin and CYP11A1 is primarily electrostatic, involving positively charged residues on CYP11A1 and negatively charged residues on adrenodoxin. msu.ru The core domain of adrenodoxin, which contains the [2Fe-2S] cluster, is essential for binding to adrenodoxin reductase, while a separate interaction domain is mandatory for binding to CYP11A1. nih.gov
Catalytic Cycle and Multi-Step Oxidation Stoichiometry
The conversion of cholesterol to pregnenolone by CYP11A1 is a three-step oxidative process that requires a total of three molecules of molecular oxygen and three pairs of electrons (six electrons in total) supplied by NADPH. wikipedia.orgnih.gov The reaction proceeds through two sequential hydroxylation reactions followed by the cleavage of the C20-C22 bond. mdpi.comwikipedia.orgnih.gov
Formation of 20,22-Dihydroxycholesterol from 22R-Hydroxycholesterol
The second step in the conversion of cholesterol to pregnenolone is the formation of this compound from its precursor, 22R-hydroxycholesterol. This reaction is also catalyzed by CYP11A1 and is a critical part of the steroidogenic pathway.
Stereospecific Hydroxylation at the C20 Position
Following the initial hydroxylation of cholesterol at the C22 position to form 22R-hydroxycholesterol, CYP11A1 catalyzes a second, stereospecific hydroxylation at the C20 position. wikipedia.orgwikipedia.org This results in the formation of (20R,22R)-20,22-dihydroxycholesterol. mdpi.comuniprot.org The enzyme's active site architecture dictates the precise orientation of the 22R-hydroxycholesterol intermediate, positioning the C20 atom for attack by the activated oxygen species at the heme iron. nih.gov This stereospecificity is a hallmark of the enzyme's catalytic mechanism, ensuring the correct configuration of the diol intermediate required for the subsequent bond cleavage.
Conversion of this compound to Pregnenolone
The conversion of (20R,22R)-20,22-dihydroxycholesterol to pregnenolone represents the final and irreversible step in the cholesterol side-chain cleavage reaction, a pivotal process in the biosynthesis of all steroid hormones. wikipedia.orgwikipedia.orgnih.gov This reaction is catalyzed by the mitochondrial enzyme Cytochrome P450scc (also known as CYP11A1 or cholesterol side-chain cleavage enzyme). wikipedia.orgnih.govwikipedia.orgresearchgate.net (20R,22R)-20,22-dihydroxycholesterol is itself an intermediate, formed from the sequential hydroxylation of cholesterol, first at the C22 position to yield 22R-hydroxycholesterol, and subsequently at the C20 position. wikipedia.orgwikipedia.orgwikipedia.org All three oxidative steps—the two hydroxylations and the final bond cleavage—are performed by the same enzyme, CYP11A1. wikipedia.orgwikipedia.orgclinicalgate.com
Table 1: Key Molecules in the Enzymatic Conversion of Cholesterol to Pregnenolone
| Molecule Name | Role in Pathway | Enzyme(s) Involved |
| Cholesterol | Initial Substrate | CYP11A1 (P450scc) |
| 22R-Hydroxycholesterol | First Intermediate | CYP11A1 (P450scc) |
| (20R,22R)-20,22-Dihydroxycholesterol | Second Intermediate / Substrate for Cleavage | CYP11A1 (P450scc) |
| Pregnenolone | Final Steroid Product | N/A |
| Isocaproic aldehyde | Side-chain Byproduct | N/A |
| CYP11A1 (P450scc) | Catalytic Enzyme | N/A |
| Adrenodoxin | Electron Transfer Protein | Adrenodoxin Reductase |
| Adrenodoxin Reductase | Flavoprotein, transfers electrons from NADPH | N/A |
| NADPH | Initial Electron Source | N/A |
Oxidative Scission of the C20-C22 Carbon Bond
The definitive event in the formation of pregnenolone from (20R,22R)-20,22-dihydroxycholesterol is the oxidative scission of the carbon-carbon bond between C20 and C22. wikipedia.orgclinicalgate.comoncohemakey.comresearchgate.net This C-C bond cleavage, or lyase reaction, is the last of three sequential monooxygenase reactions catalyzed by CYP11A1. wikipedia.orguniprot.orgacs.orgnih.gov The reaction consumes a molecule of molecular oxygen (O2) and requires two reducing equivalents delivered from NADPH via adrenodoxin. wikipedia.orgqmul.ac.uknih.gov
The cleavage of the glycol (a molecule with two hydroxyl groups on adjacent carbons) results in the formation of two carbonyl products: pregnenolone, where C20 becomes a ketone, and isocaproic aldehyde. wikipedia.orgmdpi.compnas.org The mechanism of this oxidative cleavage is unusual and mechanistically distinct from the more common hydroxylation reactions catalyzed by many other cytochrome P450 enzymes. pnas.orguq.edu.au While early hypotheses considered intermediates such as olefins or epoxides, these have been largely excluded by experimental evidence, which supports a direct oxidative cleavage of the diol. umich.edunih.gov The reaction is highly specific, leading to the formation of pregnenolone from the (20R,22R)-dihydroxycholesterol intermediate. mdpi.comnih.gov
Proposed Mechanistic Models for Carbon-Carbon Bond Cleavage
The precise mechanism by which CYP11A1 cleaves the C20-C22 bond of this compound has been a subject of extensive research and debate, with several models proposed over the years. mdpi.comnih.gov The central question revolves around the nature of the active oxygen species and how it initiates the bond scission. nih.gov
Compound I (FeO³⁺) Mediated Mechanism: A predominant model suggests the involvement of the highly reactive ferryl-oxo species known as Compound I (Cpd I), a common intermediate in many P450-catalyzed reactions. nih.govnih.gov In this model, Cpd I acts as a powerful electrophile. acs.org It is proposed to react with one of the nucleophilic hydroxyl groups of the this compound substrate. acs.org This could involve an initial hydrogen atom abstraction from either the C20 or C22 hydroxyl group, generating an oxygen radical. scispace.com Subsequent rearrangement of the resulting intermediate would lead to the collapse of the C20-C22 bond. mdpi.compnas.org
Evidence from cryoreduction/annealing studies combined with EPR/ENDOR spectroscopy supports Cpd I as the active species in all three steps of the P450scc reaction, including the final lyase step. acs.orgnih.gov Furthermore, isotope-labeling studies using ¹⁸O₂ showed no incorporation of the oxygen atom from O₂ into the final carbonyl products (pregnenolone and isocaproic aldehyde). acs.org This result is consistent with a mechanism where the oxygen atoms of the substrate's hydroxyl groups are retained, which supports an electrophilic attack by Cpd I rather than a mechanism involving a ferric peroxide intermediate that would exchange oxygen. acs.org
Alternative and Historical Models: Other mechanisms have also been considered. One alternative, based on theoretical calculations, proposed an electron transfer from a deprotonated C22 oxygen atom to Compound I. mdpi.com Another model suggested the formation of a C20-peroxy intermediate. mdpi.com A "molozonide" mechanism has also been proposed as a possibility for the final cleavage step. mdpi.comnih.gov However, significant experimental evidence, particularly from isotope labeling and spectroscopic studies, has increasingly pointed toward the Cpd I-mediated pathway as the most likely mechanism. acs.orgnih.govacs.org The participation of intermediates like olefins and epoxides in the primary biosynthetic pathway has been experimentally excluded. nih.gov
Table 2: Proposed Mechanistic Models for C20-C22 Bond Cleavage
| Mechanistic Model | Proposed Key Intermediate/Species | Key Features & Supporting Evidence | Status |
| Compound I (FeO³⁺) Mechanism | Electrophilic ferryl-oxo species (Compound I) | Cpd I attacks a hydroxyl group of the substrate. Supported by EPR/ENDOR spectroscopy acs.orgnih.gov and ¹⁸O₂ labeling studies showing no oxygen incorporation into products. acs.org | Widely supported |
| C20-Peroxy Intermediate | A peroxy species formed at C20 | Invoked to explain the retention of C20 oxygen in the product. mdpi.com | Less favored |
| Electron Transfer from Alkoxide | Deprotonated C22-alkoxide and Compound I | Based on theoretical calculations; proposes electron transfer from the substrate to Cpd I. mdpi.com | Theoretical proposal |
| Olefin/Epoxide Intermediates | 20(22)-dehydrocholesterol or 20,22-epoxycholesterol | Proposed as possible intermediates between hydroxylation and cleavage. | Experimentally excluded as obligatory intermediates in the main pathway. umich.edunih.gov |
Cellular and Subcellular Compartmentalization in 20,22 Dihydroxycholesterol Metabolism
Intramitochondrial Localization and Dynamics
The synthesis of 20,22-dihydroxycholesterol from cholesterol is a multi-step enzymatic process that occurs within the mitochondria. This localization underscores the central role of this organelle in steroidogenesis.
Inner Mitochondrial Membrane as the Site of P450scc Activity
The enzyme responsible for the conversion of cholesterol to pregnenolone (B344588), via the intermediates 22R-hydroxycholesterol and this compound, is the cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1. wikipedia.orgwikipedia.orgnih.gov P450scc is strategically located on the matrix side of the inner mitochondrial membrane. wikipedia.orgnih.govmdpi.com This specific positioning is crucial for its function, as it requires electrons delivered by two other mitochondrial proteins: adrenodoxin (B1173346) reductase and adrenodoxin. wikipedia.org These electron transfer proteins are also located within the mitochondrial matrix, with adrenodoxin acting as a shuttle, transferring electrons from the reductase to P450scc. wikipedia.orgnih.gov The entire P450scc enzyme system, including its redox partners, is thus assembled on or in close proximity to the inner mitochondrial membrane, creating a specialized environment for steroidogenesis. wikipedia.orgnih.gov The monotopic association of P450scc with the inner mitochondrial membrane is thought to be mediated in part by the F-G loop region of the protein. nih.gov
The conversion of cholesterol to pregnenolone involves three distinct reactions catalyzed by P450scc: 20α-hydroxylation, 22-hydroxylation, and the cleavage of the bond between carbons 20 and 22. wikipedia.orgoup.com These reactions lead to the sequential formation of 22R-hydroxycholesterol and then this compound, before the final product, pregnenolone, is released. wikipedia.orgwikipedia.org
Cholesterol Substrate Access and Processing within Mitochondria
Cholesterol, the initial substrate for steroidogenesis, is a lipophilic molecule that must be transported to the inner mitochondrial membrane to be accessed by P450scc. wikipedia.org The mitochondrial membranes themselves are relatively poor in cholesterol compared to other cellular membranes, such as the plasma membrane. nih.gov This necessitates a dynamic process of cholesterol delivery to the mitochondria. nih.gov
Once cholesterol reaches the outer mitochondrial membrane (OMM), it must traverse the aqueous intermembrane space to reach the inner mitochondrial membrane (IMM). wikipedia.orgoncohemakey.com This transfer from the OMM to the IMM is the rate-limiting step in steroid hormone production. nih.govwikipedia.orgnih.govoncohemakey.comoup.comoup.com The mechanism by which cholesterol moves between the mitochondrial membranes is complex and involves specialized protein machinery. After reaching the inner membrane, cholesterol is utilized as a substrate by P450scc. nih.gov The enzyme then catalyzes the sequential hydroxylation of cholesterol at the C22 and C20 positions to form this compound, which is subsequently cleaved to produce pregnenolone. nih.govfrontiersin.org
Regulatory Influence of Cholesterol Transport to Mitochondria
The regulation of steroidogenesis is tightly controlled, primarily at the level of cholesterol transport to the P450scc enzyme located on the inner mitochondrial membrane. oncohemakey.com This acute regulation ensures that steroid hormone production can be rapidly initiated or halted in response to physiological demands.
Role of Steroidogenic Acute Regulatory Protein (StAR) in Cholesterol Delivery
The primary mediator of the rapid, hormone-stimulated transport of cholesterol from the outer to the inner mitochondrial membrane is the Steroidogenic Acute Regulatory (StAR) protein. wikipedia.orgnih.govnih.gov StAR is a phosphoprotein that is rapidly synthesized in response to trophic hormone stimulation. oup.compnas.org Its expression and action are essential for acute steroidogenesis in the adrenal glands and gonads. wikipedia.orgnih.gov
The precise mechanism of StAR action has been a subject of extensive research. Evidence suggests that StAR acts on the outer mitochondrial membrane to facilitate the movement of cholesterol to the inner membrane. oup.comnih.govnih.gov Several models have been proposed, including StAR acting as a cholesterol shuttle or inducing a conformational change in the outer membrane that promotes cholesterol desorption. wikipedia.orgbioscientifica.com It is now understood that StAR functions primarily at the outer mitochondrial membrane, and its import into the mitochondria is associated with the termination of its activity. wikipedia.orgnih.gov The interaction of StAR with the outer mitochondrial membrane is a critical event that triggers the transfer of cholesterol to the inner membrane, making it available for P450scc. bioscientifica.com
Advanced Mechanistic and Kinetic Studies of 20,22 Dihydroxycholesterol Dynamics
Comparative Kinetic Analysis of Intermediate Conversion Rates
Studies comparing the conversion rates of these intermediates have shown that (20R,22R)-20,22-dihydroxycholesterol is a much more efficient precursor to pregnenolone (B344588) than cholesterol itself or the monohydroxylated intermediates. umich.edu Pre-steady-state kinetic analysis reveals that the first oxidation step, the hydroxylation of cholesterol at the C-22 position, is the slowest and therefore the rate-limiting step in the entire sequence. nih.gov Once formed, the subsequent oxidation and cleavage of the dihydroxy intermediate proceed more rapidly. mdpi.com
Interestingly, the binding of the intermediates to CYP11A1 modulates the enzyme's interaction with its electron transfer partner, adrenodoxin (B1173346) (Adx). While cholesterol binding enhances the affinity of the CYP11A1-Adx complex, the intermediates 22R-hydroxycholesterol and (20R,22R)-20,22-dihydroxycholesterol decrease this affinity. biorxiv.org Specifically, (20R,22R)-20,22-dihydroxycholesterol can increase the dissociation constant (Kd) of the CYP11A1-Adx complex by nearly tenfold, primarily by decreasing the association rate (kon). biorxiv.org This suggests that a productive electron supply is most critical for the initial, slowest step of the reaction. biorxiv.org
| Substrate | kcat (min-1) | Km (μM) | kcat/Km (μM-1 min-1) | Source |
|---|---|---|---|---|
| Cholesterol | 6.9 ± 0.5 | 38 ± 6 | 0.18 ± 0.03 | nih.gov |
| 22R-Hydroxycholesterol | 9.1 ± 0.3 | 29 ± 3 | 0.31 ± 0.03 | nih.gov |
Note: Kinetic data for (20R,22R)-20,22-dihydroxycholesterol is often characterized by its high conversion efficiency rather than standard Michaelis-Menten parameters due to the processive nature of the enzyme. nih.govumich.edu
Isotope Labeling Experiments to Trace Oxygen Incorporation and Pathway
Isotope labeling studies have been instrumental in elucidating the chemical mechanism of the final carbon-carbon bond cleavage step that converts (20R,22R)-20,22-dihydroxycholesterol to pregnenolone and isocaproic aldehyde. A key question was the nature of the active oxygen species of the P450 enzyme involved in the cleavage.
To investigate this, experiments were conducted using purified P450scc and 18O-labeled molecular oxygen (18O2). acs.org The resulting products, pregnenolone and isocaproaldehyde, were analyzed for the incorporation of the heavy oxygen isotope. The results of these high-resolution mass spectrometry analyses were definitive: P450scc showed no incorporation of an 18O atom into either of the final products. acs.orgsemanticscholar.org
This lack of oxygen incorporation from O2 into the products rules out mechanisms where an oxygen atom from the active site is directly inserted into the substrate to form a transient species that then decomposes. Instead, these findings strongly support a mechanism involving an electrophilic Compound I (formally FeO3+) active species in the enzyme. acs.org This electrophilic center is thought to be attacked by the nucleophilic hydroxyl groups already present on the (20R,22R)-20,22-dihydroxycholesterol intermediate, initiating the C20-C22 bond cleavage without incorporating a new oxygen atom into the sterol or aldehyde fragments. acs.orgnih.gov
Processivity vs. Distributivity in P450scc Catalysis
For multi-step enzymatic reactions like the one catalyzed by P450scc, a key mechanistic question is whether the process is "processive" or "distributive". nih.gov A processive mechanism implies that once the initial substrate (cholesterol) binds, the enzyme carries out all three oxidative steps without releasing the intermediate products (22R-hydroxycholesterol and 20,22-dihydroxycholesterol). mdpi.com In contrast, a distributive mechanism would involve the release of intermediates into the solution, requiring them to rebind to the enzyme for subsequent reactions. nih.gov
Multiple lines of evidence indicate that the P450scc-catalyzed conversion is highly processive. nih.govmdpi.com The intermediates are bound tightly to the enzyme with low off-rates. mdpi.com Pre-steady-state, single-turnover kinetic analyses support this model, showing that during the reaction, only very low levels of the 22R-hydroxycholesterol and (20R,22R)-20,22-dihydroxycholesterol intermediates accumulate before being rapidly converted to the final product, pregnenolone. nih.govmdpi.com This high degree of processivity ensures that the entire conversion from cholesterol to pregnenolone is completed efficiently by a single enzyme without losing the intermediates, which is a crucial feature for a rate-limiting pathway in steroidogenesis. nih.gov
Computational Chemistry and Molecular Modeling Approaches for Reaction Mechanisms
Computational chemistry and molecular modeling have provided valuable atomic-level insights that complement experimental findings. Theoretical calculations have been used to explore the feasibility of various proposed reaction mechanisms for the C-C bond cleavage. One such study proposed an alternative scheme involving a proton-coupled electron transfer from the C-22 hydroxyl group to the P450 Compound I species, a mechanism that is also consistent with the 18O2 isotope labeling results. mdpi.comsemanticscholar.org
Furthermore, the crystal structure of P450scc in a complex with the intermediate (20R,22R)-20,22-dihydroxycholesterol has been solved (PDB: 3NA0). mdpi.comnih.gov This structural data provides a static snapshot of the enzyme's active site with the substrate bound. Analysis of the structure reveals the precise orientation of the diol. The distances from the C20-oxygen and the C22-oxygen of the ligand to the heme iron were found to be 3.3 Å and 3.6 Å, respectively. mdpi.com The closer proximity of the C20-oxygen to the iron active center could favor a reaction initiation at this position. mdpi.com These computational and structural models are vital for interpreting experimental data and for building a comprehensive picture of the catalytic cycle.
Regulation of 20,22 Dihydroxycholesterol Production and Subsequent Reactions
Transcriptional and Translational Regulation of CYP11A1 (P450scc)
The expression of the CYP11A1 gene, which encodes the P450scc enzyme, is a primary control point for steroid hormone production. This regulation occurs at both the transcriptional and translational levels and is influenced by various signaling pathways and transcription factors, often in a tissue-specific manner.
Trophic hormones are major regulators of CYP11A1 gene expression. For instance, in the adrenal cortex, corticotropin (B344483) (ACTH) induces the expression of mRNAs for all components of the P450scc system. oup.com Similarly, in the gonads, gonadotropins stimulate CYP11A1 gene expression. researchgate.net These hormones typically act through G protein-coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP). researchgate.net cAMP then activates a cascade of events culminating in the enhanced transcription of the CYP11A1 gene. researchgate.netgenscript.com
Several key transcription factors are involved in mediating this hormonal response. Steroidogenic factor 1 (SF-1), a nuclear receptor, is a crucial regulator of basal and hormonally stimulated CYP11A1 expression in the adrenal glands and gonads. researchgate.netoup.com Studies have identified multiple SF-1 binding sites in the promoter region of the CYP11A1 gene. researchgate.net Other transcription factors that play significant roles include activating protein 2 (AP-2), particularly in the placenta, GATA family members, and cAMP response element-binding protein (CREB). oup.commdpi.comnih.gov The interplay of these factors allows for precise control over CYP11A1 expression in different steroidogenic tissues. For example, in the rodent placenta and ovary, a distal cluster of cis-regulatory elements binds GATA, CREB, and activating protein-1 (AP-1) proteins, which potentiates the activity of AP-2 and SF-1. mdpi.com
In neural tissues, where neurosteroids are synthesized, the regulation of P450scc gene expression involves a different set of DNA elements and nuclear proteins compared to classic steroidogenic tissues, suggesting that SF-1 is not the primary regulator in the brain. oup.commdpi.com
Translational regulation also contributes to the control of P450scc levels. While much of the focus has been on transcription, the efficiency of CYP11A1 mRNA translation into protein can also be modulated, providing another layer of control over the rate of steroidogenesis. nih.gov
Table 1: Key Transcriptional Regulators of the CYP11A1 Gene
| Transcription Factor | Function | Tissue Specificity (Examples) |
| Steroidogenic Factor 1 (SF-1) | Major regulator of basal and cAMP-induced transcription. | Adrenal glands, Gonads researchgate.netoup.com |
| Activating Protein 2 (AP-2) | Involved in the regulation of CYP11A1 transcription. | Placenta oup.commdpi.com |
| GATA Family (e.g., GATA-2, GATA-4) | Potentiates SF-1 and AP-2 dependent gene expression. | Placenta, Ovary mdpi.comnih.gov |
| cAMP Response Element-Binding Protein (CREB) | Mediates cAMP signaling to induce gene expression. | Ovary, Placenta mdpi.comnih.gov |
| Nuclear Receptor DAX-1 | Inhibits the production of P450scc. | Adrenal glands oup.com |
Allosteric and Post-Translational Control of P450scc Activity
Beyond the regulation of its synthesis, the catalytic activity of the P450scc enzyme is subject to more immediate control through allosteric mechanisms and post-translational modifications. These processes allow for rapid adjustments in the rate of 20,22-dihydroxycholesterol production in response to cellular signals.
While specific allosteric sites on CYP11A1 are not as extensively characterized as in some other P450 enzymes, the binding of substrates and interactions with its redox partners are crucial for its function. pnas.orgresearchgate.net The conversion of cholesterol to pregnenolone (B344588) is a sequential three-step reaction, involving the formation of 22R-hydroxycholesterol and then 20α,22R-dihydroxycholesterol, all occurring within the same active site. nih.govnih.gov This suggests a complex interplay between the enzyme and its intermediates. The binding of one substrate molecule can influence the enzyme's conformation and its affinity for subsequent molecules or redox partners.
Acetylation is another important post-translational modification. P450scc can be acetylated, and this modification can affect its stability and activity. Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, particularly the mitochondrial SIRT3 and SIRT5, have been shown to deacetylate P450scc. nih.gov Deacetylation can increase the stability and half-life of the P450scc protein, leading to enhanced pregnenolone synthesis. nih.gov For instance, resveratrol, a polyphenol, has been found to increase P450scc protein expression and cortisol biosynthesis through a SIRT-dependent deacetylation mechanism. nih.gov
Table 2: Post-Translational Modifications Affecting P450scc System
| Modification | Target Protein | Effect | Effector Molecule/Enzyme |
| Phosphorylation | Adrenodoxin (B1173346) | Affects interaction with P450scc, modulating electron transfer. | Protein Kinase CK2 nih.gov |
| Acetylation | P450scc | Affects protein stability and activity. | SIRT3, SIRT5 nih.gov |
Feedback Mechanisms and Substrate Availability Control
The production of this compound is intrinsically linked to the broader regulation of steroidogenesis, which includes feedback mechanisms and, most critically, the control of substrate availability.
While direct feedback inhibition by this compound on CYP11A1 has not been extensively detailed, the final product of the P450scc-catalyzed reaction, pregnenolone, can exert product inhibition. scispace.com This is a common regulatory feature in metabolic pathways, where the accumulation of a product slows down its own synthesis.
However, the most significant and widely recognized rate-limiting step in steroid hormone production is not the catalytic activity of P450scc itself, but the delivery of its substrate, cholesterol, from the outer to the inner mitochondrial membrane where P450scc resides. oup.comwikipedia.org This transport is primarily mediated by the Steroidogenic Acute Regulatory (StAR) protein. oup.comnih.gov The expression and activity of StAR are acutely regulated by trophic hormones, and its availability directly dictates how much cholesterol can reach P450scc, thereby controlling the rate of this compound and subsequent pregnenolone formation. nih.govbioscientifica.com
Stereochemical Aspects and Isomer Specificity of 20,22 Dihydroxycholesterol
The Critical (20R,22R)-Dihydroxycholesterol Stereoisomer in Biosynthesis
The conversion of cholesterol to pregnenolone (B344588), the precursor to all steroid hormones, is a three-step process catalyzed by the mitochondrial enzyme CYP11A1. uniprot.orggenome.jp This process involves sequential hydroxylations of the cholesterol side chain. The first step is the hydroxylation of cholesterol at the C22 position to form 22R-hydroxycholesterol. nih.govnih.gov This intermediate is then further hydroxylated at the C20 position to yield (20R,22R)-dihydroxycholesterol. nih.govnih.gov This specific stereoisomer, (20R,22R)-dihydroxycholesterol, is the crucial intermediate that undergoes cleavage of the C20-C22 bond by CYP11A1 to produce pregnenolone and isocaproaldehyde. uniprot.orgwikipedia.org
The biosynthesis pathway underscores the absolute stereospecificity of the enzymatic reactions. Only the (20R,22R) isomer is formed and subsequently cleaved. nih.gov Studies have shown that other potential intermediates, such as various epoxides and olefins of cholesterol, are not obligatory for pregnenolone biosynthesis. umich.edu While small amounts of pregnenolone might be formed from these other compounds in crude enzyme systems, purified systems demonstrate a high specificity for the pathway involving (20R,22R)-dihydroxycholesterol. umich.edu In fact, (20R,22R)-dihydroxycholesterol is a much more efficient precursor for pregnenolone than cholesterol or the monohydroxylated intermediates. umich.edu
The entire process is highly processive, meaning the intermediates, including (20R,22R)-dihydroxycholesterol, tend to remain bound to the active site of CYP11A1 until the final product, pregnenolone, is formed. nih.govnih.gov This is supported by the observation that these intermediates bind more tightly to the enzyme than cholesterol itself. nih.govmarquette.edu
| Precursor/Intermediate | Enzyme | Product | Stereochemistry |
| Cholesterol | CYP11A1 | 22R-Hydroxycholesterol | 22R |
| 22R-Hydroxycholesterol | CYP11A1 | (20R,22R)-Dihydroxycholesterol | 20R, 22R |
| (20R,22R)-Dihydroxycholesterol | CYP11A1 | Pregnenolone | N/A |
Impact of Stereoisomerism on Enzyme Recognition and Catalysis
The stereochemistry of the hydroxyl groups on the cholesterol side chain profoundly influences its interaction with the active site of CYP11A1. The enzyme's active site is a long, curved tube, and the specific (20R,22R) configuration of the dihydroxycholesterol intermediate is essential for its proper positioning and subsequent catalytic cleavage. nih.govrcsb.org
Crystal structure analysis of CYP11A1 in complex with its substrates has provided insights into this specificity. For the first hydroxylation step, the 22R-hydroxyl group of 22R-hydroxycholesterol is positioned closest to the heme iron, the catalytic center of the enzyme. nih.gov This precise orientation facilitates the subsequent hydroxylation at the C20 position to form the (20R,22R)-diol.
The enzyme exhibits a high degree of stereoselectivity. For instance, the stereoisomer 22S-hydroxycholesterol binds much less tightly to CYP11A1 compared to 22R-hydroxycholesterol, highlighting the enzyme's preference for the R configuration at the C22 position. nih.gov This strict substrate specificity ensures the efficient and controlled production of pregnenolone.
Furthermore, the binding of the natural redox partner, adrenodoxin (B1173346), can modulate the active site structure of CYP11A1. nih.gov While it has a weak effect on the ferric and ferrous CO states of the enzyme, it has a more significant impact on the functionally important oxy complexes, suggesting a role in fine-tuning the catalytic process. nih.gov Quantum-mechanical/molecular-mechanical (QM/MM) studies have further explored the complex mechanism of the C20-C22 bond cleavage, a non-typical P450 reaction, highlighting the intricate electronic and structural requirements for this final catalytic step. researchgate.net
Methodologies for Stereoisomer Differentiation in Research
Distinguishing between the different stereoisomers of dihydroxycholesterol is crucial for research in steroidogenesis and related fields. Several analytical techniques are employed to achieve this separation and identification.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful tools for separating sterol isomers. nih.govresearchgate.net The choice of mobile phase composition and column temperature can be optimized to achieve good separation of side-chain substituted oxysterols. researchgate.net For instance, a mixture of acetonitrile (B52724) and methanol (B129727) as the eluent with an elevated column temperature has been shown to effectively separate isomeric oxysterols. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another traditional and robust method for sterol analysis, often requiring derivatization of the analytes. nih.govnih.gov
Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is a highly sensitive and selective technique for identifying and quantifying oxysterols. jst.go.jpfrontiersin.orgbiorxiv.org Multistage fragmentation (MSn) can provide detailed structural information, aiding in the identification of specific isomers. frontiersin.orgbiorxiv.orgresearchgate.net Charge-tagging derivatization can be used to enhance the ionization efficiency and detection of sterols in ESI-MS. frontiersin.orgsfrbm.org
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for elucidating the precise stereochemistry of molecules. researchgate.netjst.go.jp Techniques like COSY, HSQC, and HMBC can be used to determine the relative configurations of atoms within the sterol structure. researchgate.net Resonance Raman (rR) spectroscopy has also been employed to characterize the active site structure of CYP11A1 and the interactions with its substrates, providing insights into the enzymatic cycle. marquette.edu
| Methodology | Principle | Application in Stereoisomer Differentiation |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Separation of closely related isomers based on polarity and structural differences. researchgate.netnih.gov |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Often used with MS for the analysis of derivatized sterols. nih.gov |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Identification and quantification of isomers, often coupled with chromatography. MSn provides structural details. frontiersin.orgbiorxiv.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Unambiguous determination of the three-dimensional structure and stereochemistry of molecules. researchgate.netjst.go.jp |
| Resonance Raman (rR) Spectroscopy | A type of vibrational spectroscopy that provides information about the structure of a molecule's chromophore. | Characterization of the enzyme-substrate complex and its structural changes during catalysis. marquette.edu |
Analytical Methodologies for Research and Quantification of 20,22 Dihydroxycholesterol
Advanced Extraction and Sample Preparation Protocols
The initial and critical step in the analysis of 20,22-dihydroxycholesterol is its efficient extraction from complex biological samples such as plasma, tissues, and cells, while separating it from the overwhelmingly abundant cholesterol. frontiersin.orgucl.ac.uknih.gov Common strategies involve an initial liquid-liquid extraction or protein precipitation followed by solid-phase extraction (SPE).
For plasma samples, a typical procedure involves adding the sample to a solvent like acetonitrile (B52724) or ethanol (B145695) to precipitate proteins and extract lipids. frontiersin.orgucl.ac.uk For instance, one method describes the dropwise addition of plasma to an acetonitrile solution containing internal standards, followed by sonication to ensure thorough extraction. frontiersin.org Another approach utilizes ethanol extraction followed by centrifugation to separate the lipid-containing supernatant. ucl.ac.uk
Solid-phase extraction is a crucial clean-up step that separates oxysterols from cholesterol and other less polar lipids. nih.govfrontiersin.orgucl.ac.uk Reversed-phase (RP) SPE with C18 cartridges is widely employed. nih.govfrontiersin.orgucl.ac.uknih.gov The sample, typically in a hydroalcoholic solution (e.g., 70% ethanol or acetonitrile), is loaded onto a conditioned C18 cartridge. frontiersin.orgucl.ac.uknih.gov A series of washes with increasingly organic solvents allows for the selective elution of different lipid classes. Oxysterols, being more polar than cholesterol, can be effectively separated. For example, a method might elute cholesterol with a less polar solvent before eluting the oxysterol fraction with a more polar solvent like methanol (B129727) or acetonitrile. ucl.ac.uk Some methods report using a multi-step solvent gradient to fractionate lipids with high precision. nih.gov
A comparative overview of common extraction protocols is presented below:
| Method | Key Steps | Advantages | Common Matrices |
| Liquid-Liquid Extraction (LLE) followed by SPE | Protein precipitation (e.g., with acetonitrile/ethanol), followed by RP-SPE on C18 cartridges. frontiersin.orgucl.ac.uk | Effective removal of proteins and bulk lipids. nih.gov | Plasma, Serum frontiersin.orgucl.ac.uk |
| Triton and DMSO Extraction | Cell lysis using Triton X-100 and dimethylsulfoxide (DMSO), followed by SPE. nih.gov | Improved extraction efficiency and recovery of oxysterols from cellular matrices. nih.gov | Cells, Tissues nih.gov |
| Alkaline Hydrolysis (Saponification) | Treatment with a strong base (e.g., KOH in ethanol) to cleave esterified oxysterols, followed by extraction. nih.gov | Allows for the measurement of total oxysterol content (free + esterified). nih.gov | Plasma, Tissues nih.gov |
Chromatographic Separation Techniques for Oxysterols
Due to the structural similarity and isomerism among oxysterols, high-efficiency chromatographic separation is essential prior to detection. nih.govtaylorandfrancis.com Both gas chromatography and liquid chromatography are extensively used for this purpose.
Gas Chromatography (GC) with Derivatization
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), has been a traditional method for oxysterol analysis. ucl.ac.uksfrbm.orgmdpi.com However, a critical prerequisite for GC analysis of sterols is a derivatization step to increase their volatility and thermal stability. mdpi.commdpi.com This is typically achieved by converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are commonly used for this purpose. mdpi.com
The analysis is then performed using a GC system equipped with a capillary column, which separates the derivatized oxysterols based on their boiling points and interactions with the stationary phase. mdpi.comnih.gov Selected ion monitoring (SIM) mode in the mass spectrometer is often used to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analytes. ucl.ac.uksfrbm.org
Liquid Chromatography (LC) Methods
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (LC-MS), has become the method of choice for oxysterol analysis. nih.govucl.ac.uksfrbm.org LC methods offer the advantage of analyzing underivatized or derivatized sterols under milder conditions, preserving their structural integrity. mdpi.com
Reversed-phase (RP) chromatography using C18 columns is the most common separation mode. nih.govfrontiersin.orgund.edu These columns separate compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water, often with a small amount of formic acid to improve ionization, is typically employed to resolve the complex mixture of oxysterols. nih.govnih.govund.edu For example, a gradient might start with a higher percentage of aqueous solvent and gradually increase the organic solvent proportion to elute compounds of increasing hydrophobicity. nih.govund.edu The separation of closely related isomers, such as this compound from other dihydroxycholesterols, can be challenging and often requires optimized gradients and high-efficiency columns. nih.govfrontiersin.org In some cases, dihydroxycholesterols can produce two chromatographic peaks due to their isomeric features. nih.gov
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS, MSⁿ)
Mass spectrometry is the definitive tool for the detection and structural elucidation of this compound. The coupling of MS with chromatographic systems (GC-MS and LC-MS) provides the high selectivity and sensitivity required for analyzing these low-abundance molecules. nih.govund.edu
High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements (typically with an error of <5 ppm). frontiersin.orgsfrbm.orgnih.gov This capability allows for the determination of the elemental composition of an ion, which is invaluable for identifying unknown metabolites and confirming the identity of known ones. und.edu
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used for structural characterization and quantification. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are detected. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, specific fragmentation pathways, often involving the loss of water molecules and cleavage of the side chain, can be monitored. frontiersin.org Multi-stage fragmentation (MSⁿ) can provide even more detailed structural information by subjecting product ions to further rounds of fragmentation. nih.govresearchgate.net This is particularly useful for distinguishing between isomers. frontiersin.orgresearchgate.net For instance, in the analysis of derivatized 20R,22R-dihydroxycholesterol, specific transitions in multiple reaction monitoring (MRM)-like chromatograms can be used for targeted detection. frontiersin.orgresearchgate.net
Enzyme-Assisted Derivatization for Sterol Analysis (EADSA)
To enhance the sensitivity of LC-MS analysis, particularly with electrospray ionization (ESI), a technique called Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) has been developed. ucl.ac.ukresearchgate.netnih.gov Sterols, including this compound, often exhibit poor ionization efficiency. researchgate.net EADSA addresses this by introducing a permanently charged group onto the sterol molecule. researchgate.netnih.gov
The EADSA process involves two main steps:
Enzymatic Oxidation : The 3β-hydroxyl group of the sterol is specifically oxidized to a 3-oxo group by the enzyme cholesterol oxidase. ucl.ac.ukresearchgate.netnih.gov
Chemical Derivatization : The newly formed 3-oxo group is then reacted with a Girard hydrazine (B178648) reagent, such as Girard P (GP) or Girard T (GT). researchgate.netnih.govnih.gov These reagents contain a quaternary ammonium (B1175870) group, which carries a permanent positive charge. researchgate.net
This "charge-tagging" dramatically improves the ionization efficiency of the sterol in the ESI source, leading to a significant enhancement in signal intensity and thus much lower detection limits. ucl.ac.ukresearchgate.netresearchgate.net The use of isotopically labeled Girard reagents can also facilitate multiplexed analysis. nih.gov EADSA combined with LC-HRMS/MS provides a highly sensitive and specific platform for the comprehensive profiling of oxysterols in various biological samples. ucl.ac.uknih.govresearchgate.net
Comparative Biochemistry and Evolutionary Perspectives of 20,22 Dihydroxycholesterol Metabolism
Cross-Species Analysis of P450scc Activity and Substrate Specificity
P450scc (CYP11A1) is found exclusively in vertebrates, where it initiates the biosynthesis of all steroid hormones. nih.govpnas.org Its activity is most prominent in specialized steroidogenic tissues such as the adrenal cortex, corpus luteum, testicular Leydig cells, and ovarian theca cells. wikipedia.orgbioscientifica.com During pregnancy, the placenta also becomes a major site of P450scc expression. wikipedia.org
The enzyme exhibits a high degree of substrate specificity, with cholesterol being its primary and most efficiently converted substrate. pnas.org However, studies with purified enzyme have demonstrated that CYP11A1 can metabolize a range of other sterols, although often with lower efficiency. These alternative substrates include cholesterol precursors like 7-dehydrocholesterol (B119134) (7DHC) and desmosterol, as well as certain plant sterols such as β-sitosterol and campesterol. nih.gov The crystal structure of CYP11A1 reveals a long, curved active site cavity shaped to accommodate the cholesterol molecule, explaining its high efficiency and specificity. rcsb.orgnih.gov The binding of the intermediate, 22R-hydroxycholesterol, positions the C20 atom for the subsequent hydroxylation, highlighting the structural basis for the sequential reaction mechanism. pnas.orgnih.gov
Comparative analysis of the CYP11A1 protein sequence reveals significant conservation across mammalian species, reflecting its essential and unchanging role. For instance, baboon CYP11A1 shares 98% amino acid identity with its human counterpart, while the more distantly related sheep CYP11A1 still maintains 73% identity. nih.gov This conservation extends to other vertebrates, though the sequence identity decreases with greater evolutionary distance.
| Species | Common Name | Sequence Identity with Human CYP11A1 (%) | Source |
|---|---|---|---|
| Papio ursinus | Baboon | 98% | nih.gov |
| Ovis aries | Sheep | 73% | nih.gov |
| Bos taurus | Cow | ~72% (based on alignment data) | researchgate.netnih.gov |
| Mus musculus | Mouse | ~69% (based on alignment data) | researchgate.netnih.gov |
In non-mammalian vertebrates, including fish, amphibians, reptiles, and birds, steroidogenesis is also a critical process for reproduction and development. google.hnmdpi.comiomcworld.com These organisms possess steroidogenic tissues, such as the interrenal gland (the homolog of the adrenal cortex) and gonads, that synthesize steroids. google.hn De novo steroidogenesis from cholesterol has been identified in the brains of numerous non-mammalian vertebrates, including birds, amphibians, and fish, where locally produced neurosteroids play key roles in regulating physiological and behavioral functions. bioone.org While the fundamental pathway involving the side-chain cleavage of cholesterol is conserved, the specific enzymes and their regulation can differ among vertebrate classes. mdpi.com
Phylogenetic Analysis of Steroidogenic Enzyme Families
The cytochrome P450 (CYP) superfamily is an ancient and diverse group of enzymes found across all domains of life. researchgate.netnih.gov Phylogenetic analyses reveal that the vast number of P450 genes can be grouped into clans, which represent deep evolutionary branches. nih.gov Steroidogenic P450s, including CYP11A1, are believed to have evolved from ancestral enzymes that were likely involved in detoxifying xenobiotics or metabolizing other endogenous compounds. pnas.org
Genomic studies indicate that steroidogenesis pathways have been elaborated independently in the major bilaterian lineages (deuterostomes, ecdysozoans, and lophotrochozoans). pnas.org CYP11A1, the enzyme responsible for producing the 20,22-dihydroxycholesterol intermediate, is specific to vertebrates and is a key innovation in the evolution of their complex endocrine systems. pnas.org Its emergence is part of a broader story of gene duplication and neofunctionalization that gave rise to the diverse families of steroidogenic enzymes seen today. For example, analysis of steroid receptors suggests they co-evolved with the steroidogenic and steroid-inactivating enzymes, allowing for the regulation of specific physiological responses. nih.govdntb.gov.ua
The evolution of the P450s involved in steroidogenesis is characterized by increasing specificity for different steroid substrates, enabling precise control over hormone production. pnas.org This contrasts with detoxification-type P450s, which often maintain broad substrate specificity to handle a wide array of foreign compounds. plos.org
| P450 Clan | Key Steroidogenic Family | Primary Function |
|---|---|---|
| Mitochondrial | CYP11 | Cholesterol side-chain cleavage (CYP11A1), 11β-hydroxylation, aldosterone (B195564) synthesis |
| CYP7 | CYP7 | Bile acid synthesis (primary role) |
| CYP17 | CYP17 | 17α-hydroxylase/17,20-lyase activity |
| CYP19 | CYP19 | Aromatization (estrogen synthesis) |
| CYP21 | CYP21 | 21-hydroxylation |
Insights from Studies in Diverse Biological Systems
Investigating steroid metabolism in a wide range of organisms provides valuable evolutionary context. While vertebrates utilize the CYP11A1-mediated pathway, invertebrates have evolved distinct, yet functionally convergent, systems for producing steroid hormones.
A prominent example is found in insects, which are sterol auxotrophs, meaning they cannot synthesize sterols like cholesterol de novo and must obtain them from their diet. researchgate.net Insects use dietary sterols as precursors for the synthesis of ecdysteroids, such as ecdysone (B1671078) and its active form, 20-hydroxyecdysone, which are crucial hormones regulating molting and metamorphosis. researchgate.netannualreviews.org The biosynthesis of ecdysteroids involves a series of hydroxylation steps catalyzed by cytochrome P450 enzymes. researchgate.net Notably, these steps include hydroxylations at the C-20 and C-22 positions of the sterol side-chain, analogous to the reactions catalyzed by CYP11A1 in vertebrates. researchgate.net However, the insect enzymes belong to different P450 families and evolved independently, representing a clear case of convergent evolution where similar chemical transformations were harnessed to produce vital signaling molecules. pnas.org
Furthermore, the study of neurosteroidogenesis across vertebrates reveals that the capacity for de novo steroid synthesis in the central nervous system is a deeply conserved trait. bioone.org The presence of key steroidogenic enzymes, including P450scc, in the brains of fish, amphibians, birds, and mammals suggests an ancient role for locally produced steroids in neural function, independent of peripheral endocrine glands. bioone.org This highlights that the pathway initiated by the formation of hydroxylated cholesterol intermediates is not just for systemic hormonal control but also for localized signaling within specific tissues.
Emerging Research Directions and Unanswered Questions Regarding 20,22 Dihydroxycholesterol
Investigation of Non-Canonical or Alternative Dihydroxylation Pathways
The conversion of cholesterol to pregnenolone (B344588) is catalyzed by the single enzyme Cytochrome P450 side-chain cleavage (CYP11A1), involving sequential hydroxylations to form 22R-hydroxycholesterol and then (20R,22R)-20,22-dihydroxycholesterol. wikipedia.orgnih.govnih.gov This process occurs within the mitochondria and is considered the rate-limiting step for the synthesis of all steroid hormones. nih.govnih.gov However, questions remain about the exclusivity of this pathway and the potential for alternative routes.
Current research has solidified that the production of 20,22-dihydroxycholesterol from cholesterol is a three-step process performed by CYP11A1. oncohemakey.comclinicalgate.com Isotope labeling studies have demonstrated that the hydroxyl groups at carbons 20 and 22 are derived from two different molecules of molecular oxygen, which supports a sequential hydroxylation mechanism. nih.gov While the canonical pathway is well-defined, the possibility of alternative enzymatic activities or "backdoor" pathways for steroid synthesis in certain physiological or pathological states is an active area of investigation. oncohemakey.com For instance, research into placental steroidogenesis has identified novel intermediates, suggesting potential alternative routes to progesterone (B1679170) that might involve the same enzymes as the conventional pathway but in a different sequence. researchgate.net One hypothetical route could involve the oxidation of this compound by 3β-hydroxysteroid dehydrogenase (HSD3B1) before side-chain cleavage. researchgate.net
The primary unanswered question is whether enzymes other than CYP11A1, perhaps from different cytochrome P450 families or other enzyme classes, can produce this compound under specific cellular conditions or in different organisms. rsc.org While CYP11A1 is known to be promiscuous and can act on other substrates like vitamin D, it is unclear if other enzymes can reciprocally act on cholesterol to produce this specific dihydroxylated intermediate. nih.govoncohemakey.com
Exploration of Potential Signaling Roles Beyond Steroid Hormone Synthesis
The primary role of this compound is as a metabolic intermediate. wikipedia.org Its binding affinity for the CYP11A1 enzyme is significantly tighter than that of cholesterol but weaker than the final product, pregnenolone, ensuring the reaction proceeds efficiently. oncohemakey.comeur.nl Specifically, the dissociation constant (Kd) for this compound is approximately 81 nM, compared to about 5000 nM for cholesterol, facilitating its retention in the active site for the final cleavage step. oncohemakey.com
Despite its transient nature, emerging evidence suggests that this compound, like other oxysterols, may possess biological activities of its own. Oxysterols are known to act as signaling molecules, for instance, as ligands for Liver X Receptors (LXRs) and other nuclear receptors. oncohemakey.combiorxiv.organnualreviews.org this compound has been identified as a ligand for LXRs. researchgate.netbiorxiv.org This interaction raises the possibility that it could play a regulatory role in gene expression related to cholesterol metabolism and inflammatory responses, similar to other LXR agonists. nih.gov
Furthermore, studies on the interaction between CYP11A1 and its electron donor, adrenodoxin (B1173346) (Adx), have shown that the presence of this compound modulates this protein-protein interaction. biorxiv.orgresearchgate.net In the presence of this intermediate, the affinity of the CYP11A1-Adx complex decreases. biorxiv.org This suggests a feedback mechanism where the intermediate can influence the rate of its own synthesis by affecting the efficiency of electron transfer, hinting at a regulatory rather than purely passive role. The high abundance of this compound found in human umbilical cord blood plasma further suggests it may have a significant, though currently undefined, biological role during fetal development. nih.gov
Development of Advanced Probes and Modulators for Research Applications
Advancing the study of this compound's potential alternative pathways and signaling roles requires sophisticated research tools, including specific molecular probes and modulators.
Fluorescent Probes: The development of fluorescently-labeled analogs of cholesterol and its metabolites is a crucial area for visualizing their movement and localization within living cells. fau.edu Probes incorporating fluorophores like nitrobenzoxadiazole (NBD) or boron-dipyrromethene (BODIPY) have been created for cholesterol and other sterols. nih.gov For example, 22-NBD-cholesterol and 25-NBD-cholesterol are used to study sterol transport. nih.govnih.gov However, a specific, commercially available fluorescent probe for this compound is not yet widely established. Creating such a tool would be a significant step forward, allowing researchers to track its subcellular distribution and investigate its potential interactions with proteins other than CYP11A1 in real-time. mdpi.comacs.org
Enzyme Modulators: Specific inhibitors and activators of CYP11A1 are essential for probing the functions of its intermediates. While some compounds are known to inhibit CYP11A1, such as the antifungal drug Posaconazole, there is a continuous need for more specific and potent modulators to dissect the downstream effects of accumulating or depleting this compound. biorxiv.org These modulators can help clarify whether observed cellular effects are due to changes in pregnenolone levels or a direct action of this compound itself.
The table below summarizes some of the types of molecular tools being developed to investigate sterol metabolism, which could be adapted or used as a basis for studying this compound.
Table 1: Examples of Molecular Tools for Sterol Research
| Tool Type | Specific Example/Class | Target/Application | Research Relevance |
|---|---|---|---|
| Fluorescent Probes | 22-NBD-cholesterol | Sterol Transport Proteins (STPs) | Universal probe for tracking sterol binding and movement. nih.gov |
| 25-NBD-cholesterol | Sterol Transport Proteins (STPs) | Used in competition assays to screen for sterol-binding compounds. nih.gov | |
| CND Probes (1,8-naphthalimide based) | Cellular Membranes | Visualize cholesterol distribution in live cells with environmental sensitivity. fau.edunih.gov | |
| Enzyme Modulators | Posaconazole | CYP11A1 | An inhibitor used to study the impact of blocking the steroidogenic pathway. biorxiv.org |
| Binding Partners | Adrenodoxin (Adx) | CYP11A1 | The natural electron donor whose interaction is modulated by this compound. biorxiv.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What enzymatic pathways are involved in 20,22-dihydroxycholesterol biosynthesis, and how can they be experimentally validated?
- Methodological Answer : The biosynthesis involves cytochrome P450scc (CYP11A1), which catalyzes the sequential hydroxylation of cholesterol at C20 and C22 positions. To validate this pathway:
- Use isotope-labeled oxygen (e.g., ¹⁶O₂ and ¹⁸O₂ mixtures) to track oxygen incorporation via mass spectrometry (MS) .
- Monitor intermediates (e.g., 22-hydroxycholesterol) using high-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) .
- Confirm stereochemistry via nuclear magnetic resonance (NMR) analysis of isolated intermediates .
Q. How can researchers synthesize stereoisomerically pure this compound?
- Methodological Answer :
- Start with (20E)-cholesta-5,20(22)-dien-3β-ol and employ epoxidation followed by acid-catalyzed ring-opening to generate specific stereoisomers .
- Use Grignard reagents (e.g., isopentylmagnesium bromide) to introduce hydroxyl groups while preserving stereochemical integrity .
- Purify intermediates via column chromatography and verify purity (>95%) using melting point analysis and thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can isotopic labeling resolve contradictions in oxygen incorporation during enzymatic synthesis?
- Methodological Answer :
- Incubate cholesterol with ¹⁶O₂/¹⁸O₂ mixtures under controlled enzymatic conditions (e.g., bovine adrenocortical mitochondria).
- Analyze the oxygen distribution in this compound using gas chromatography-MS (GC-MS). Random incorporation of oxygen isotopes (as observed in ) suggests a non-processive enzymatic mechanism.
- Compare results with alternative models (e.g., processive vs. distributive hydroxylation) to resolve conflicting interpretations.
Q. What experimental approaches quantify enzyme-substrate binding kinetics for this compound?
- Methodological Answer :
- Equilibrium dialysis : Measure dissociation constants (Kd) for cholesterol (Kd ≈ 5000 nM) and this compound (Kd ≈ 81 nM) using radiolabeled substrates .
- Surface plasmon resonance (SPR) : Immobilize cytochrome P450scc on a sensor chip and monitor real-time binding kinetics .
- Data Table :
| Substrate | Kd (nM) | Method | Reference |
|---|---|---|---|
| Cholesterol | 5000 | Equilibrium dialysis | |
| 22-Hydroxycholesterol | 4.9 | SPR | |
| This compound | 81 | Radioligand assay |
Q. How does this compound modulate inflammatory pathways in cellular models?
- Methodological Answer :
- Treat immune cells (e.g., macrophages) with this compound and quantify proinflammatory cytokines (e.g., IL-6, TNF-α) via ELISA .
- Perform metabolomic profiling (LC-MS) to identify downstream lipid mediators (e.g., 15-hexadecenoic acid) linked to anti-inflammatory effects .
- Use CRISPR-Cas9 to knock out cholesterol side-chain cleavage enzymes and assess changes in inflammatory responses .
Data Contradiction Analysis
Q. How to reconcile discrepancies in proposed intermediates during cholesterol metabolism?
- Methodological Answer :
- Compare synthetic intermediates (e.g., 20,22-epoxycholesterol) with enzymatically derived products using NMR and MS .
- Validate putative intermediates (e.g., 20,22-dehydrocholesterol) via enzyme inhibition assays (e.g., ketoconazole to block CYP11A1) .
- Replicate historical protocols (e.g., Burstein et al., 1974 ) with modern analytical tools to confirm oxygen randomization patterns.
Key Techniques Highlighted
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
